5-(Pentafluorosulfanyl)-1H-benzotriazole
Overview
Description
5-(Pentafluorosulfanyl)-1H-benzotriazole is a compound that has garnered interest due to its unique structural and physicochemical properties. The pentafluorosulfanyl group (SF5) is known for its high electronegativity, chemical stability, and lipophilicity, making it a valuable moiety in various chemical applications
Mechanism of Action
Mode of Action
It’s known that the pentafluorosulfanyl (sf5) group is a strong electron-withdrawing group, which can influence the reactivity and stereochemistry of the compound .
Biochemical Pathways
It’s been shown that sf5-substituted compounds can be biodegraded by certain microorganisms, releasing fluoride ion, and generating a toxic metabolite .
Pharmacokinetics
Sf5-substituted compounds are known for their high chemical and thermal stability, which could potentially influence their bioavailability .
Result of Action
The presence of the sf5 group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Pentafluorosulfanyl)-1H-benzotriazole. The SF5 group is known for its high chemical and thermal stability, which suggests that it may be resistant to environmental degradation .
Biochemical Analysis
Biochemical Properties
The pentafluorosulfanyl group in 5-(Pentafluorosulfanyl)-1H-benzotriazole has been found to interact with various biomolecules. It displays high electronegativity, which can influence the nature of its interactions with enzymes and proteins
Cellular Effects
It has been reported that compounds with pentafluorosulfanyl groups can influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that the pentafluorosulfanyl group can participate in various chemical reactions due to its high electronegativity This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of diaryldisulfides using elemental fluorine or other fluorinating agents such as xenon difluoride . This method, while effective, often requires careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of pentafluorosulfanyl-containing compounds often involves batch or flow fluorination processes. These methods are optimized for scalability and efficiency, ensuring consistent product quality . The use of advanced fluorinating agents and catalysts can further enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-(Pentafluorosulfanyl)-1H-benzotriazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The SF5 group is a strong electron-withdrawing group, directing electrophilic substitution to the meta position on the benzotriazole ring.
Oxidation and Reduction: The compound exhibits stability under both oxidative and reductive conditions, although specific reaction conditions may vary depending on the desired transformation.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include nitrating agents, sulfonating agents, and halogenating agents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound typically yields nitro-substituted derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-(Pentafluorosulfanyl)-1H-benzotriazole is used as a building block for the synthesis of more complex molecules. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: The compound’s high lipophilicity and chemical stability make it an attractive candidate for drug development. It has been explored as a potential scaffold for designing new pharmaceuticals with improved biological activity and pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, particularly insecticides and herbicides. Its stability and effectiveness in various environmental conditions make it a valuable component in crop protection agents .
Comparison with Similar Compounds
Trifluoromethylbenzotriazole (CF3): Similar in structure but with a trifluoromethyl group instead of pentafluorosulfanyl.
Heptafluoroisopropylbenzotriazole (C3F7): Another fluorinated analogue with distinct steric and electronic characteristics.
Uniqueness: 5-(Pentafluorosulfanyl)-1H-benzotriazole stands out due to its combination of high electronegativity, chemical stability, and lipophilicity. These properties make it particularly useful in applications where other fluorinated analogues may fall short, such as in the development of highly stable and effective pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2H-benzotriazol-5-yl(pentafluoro)-λ6-sulfane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5N3S/c7-15(8,9,10,11)4-1-2-5-6(3-4)13-14-12-5/h1-3H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJPVKFJVHRARI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245301 | |
Record name | (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379803-64-1 | |
Record name | (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379803-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1379803-64-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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